molecular formula C28H30N8O3 B11659780 {3-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-1H-indol-1-yl}(4-methylphenyl)methanone

{3-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-1H-indol-1-yl}(4-methylphenyl)methanone

Cat. No.: B11659780
M. Wt: 526.6 g/mol
InChI Key: DCFKXALHTJRKPL-RDRPBHBLSA-N
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Description

3-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1-(4-METHYLBENZOYL)-1H-INDOLE is a complex organic compound characterized by its unique structure, which includes a triazine ring, morpholine groups, and an indole moiety

Preparation Methods

The synthesis of 3-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1-(4-METHYLBENZOYL)-1H-INDOLE involves multiple steps, typically starting with the preparation of the triazine ring, followed by the introduction of morpholine groups, and finally the coupling with the indole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: The morpholine groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

3-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1-(4-METHYLBENZOYL)-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and morpholine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other triazine derivatives and indole-based molecules. Compared to these compounds, 3-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1-(4-METHYLBENZOYL)-1H-INDOLE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C28H30N8O3

Molecular Weight

526.6 g/mol

IUPAC Name

[3-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]indol-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C28H30N8O3/c1-20-6-8-21(9-7-20)25(37)36-19-22(23-4-2-3-5-24(23)36)18-29-33-26-30-27(34-10-14-38-15-11-34)32-28(31-26)35-12-16-39-17-13-35/h2-9,18-19H,10-17H2,1H3,(H,30,31,32,33)/b29-18+

InChI Key

DCFKXALHTJRKPL-RDRPBHBLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)/C=N/NC4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C=NNC4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

Origin of Product

United States

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